1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-tert-butyl-4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c1-23(2,3)26-16-18(15-21(26)27)22-24-19-11-7-8-12-20(19)25(22)14-13-17-9-5-4-6-10-17/h7-8,11-12,17-18H,4-6,9-10,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEXNDHWLLVXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. The process may include:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the cyclohexylethyl group: This step often involves alkylation reactions using appropriate alkyl halides.
Formation of the pyrrolidin-2-one ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Attachment of the tert-butyl group: This is typically done using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzoimidazole moiety or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds in the benzimidazole class, suggesting potential applications for 1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. For example, derivatives of benzimidazole have shown significant activity against various Gram-positive and Gram-negative bacteria, indicating that similar derivatives may possess comparable efficacy .
Anticancer Potential
The benzimidazole scaffold is well-known for its anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the pyrrolidine moiety may enhance these effects through unique mechanisms of action, such as interference with cell cycle progression or modulation of apoptotic pathways .
Neuroprotective Effects
Research into the neuroprotective properties of benzimidazole derivatives suggests that this compound may exhibit beneficial effects in neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) is crucial for neuroprotective agents, and compounds with similar structures have demonstrated promising results in preclinical models of conditions like Alzheimer's disease .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions. Common approaches include:
- Formation of the Benzimidazole Core :
-
Pyrrolidine Ring Formation :
- Cyclization reactions involving amines and carbonyl compounds.
- Optimization of reaction conditions to improve yield and selectivity.
-
Functionalization :
- Introduction of tert-butyl and cyclohexylethyl groups through alkylation or acylation reactions.
Case Studies and Research Findings
A comprehensive review of literature indicates that compounds structurally related to this compound have been evaluated for various bioactivities:
- Antimicrobial Studies : A study demonstrated that related benzimidazole compounds exhibited zones of inhibition against specific bacterial strains, suggesting that modifications to these structures could enhance their antimicrobial potency .
- Anticancer Research : In vitro assays revealed that certain derivatives induced apoptosis in cancer cell lines, leading to a reduction in cell viability. Further investigations are required to establish the precise mechanisms involved .
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: can be compared with other benzoimidazole derivatives and pyrrolidin-2-one compounds.
Benzoimidazole derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Pyrrolidin-2-one derivatives: These compounds are often used as intermediates in organic synthesis and have applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also known by its CAS number 878693-79-9, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a benzo[d]imidazole core, which is well-known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of a tert-butyl group enhances the compound's stability and solubility, while the cyclohexylethyl moiety may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzimidazole core can act as an inhibitor for various enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on available research findings:
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of cell cycle progression.
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of the compound. It was found to reduce levels of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : Research exploring neuroprotection indicated that the compound could prevent neuronal cell death induced by oxidative stress, highlighting its potential in treating neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how can reaction yields be optimized?
- Methodology : The compound’s synthesis typically involves multi-step reactions, including alkylation of benzimidazole precursors followed by cyclization. For example, analogous benzimidazole derivatives are synthesized by reacting 2-aminobenzimidazole with substituted alkyl halides in the presence of potassium carbonate (K₂CO₃) as a base, followed by purification via column chromatography . Yield optimization may involve controlling reaction temperature (e.g., reflux in dry THF) and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodology : Use a combination of ¹H/¹³C NMR to verify proton and carbon environments (e.g., tert-butyl groups at δ ~1.4 ppm in ¹H NMR) and ESI-MS for molecular ion confirmation . FT-IR can identify functional groups like the pyrrolidin-2-one carbonyl (C=O stretch at ~1700 cm⁻¹). For crystallographic validation, single-crystal X-ray diffraction provides unambiguous structural data, as demonstrated for related benzimidazole derivatives .
Q. How can the purity of this compound be assessed prior to biological testing?
- Methodology : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Thermal stability analysis via TGA/DTA (e.g., heating from 25–600°C at 10°C/min under nitrogen) ensures no decomposition during handling .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in biological activity data for benzimidazole derivatives?
- Methodology : Discrepancies in antimicrobial or enzyme inhibition results may arise from assay conditions (e.g., solvent polarity, pH). Systematic comparison under standardized protocols (e.g., CLSI guidelines for MIC assays) is critical . Additionally, computational docking studies (e.g., using AutoDock Vina) can identify binding interactions that explain variability in activity .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Methodology : Perform density functional theory (DFT) calculations to optimize the compound’s geometry and evaluate electronic properties (e.g., HOMO/LUMO energies). Molecular dynamics simulations (e.g., in GROMACS) can predict binding stability to targets like kinases or antimicrobial enzymes, informing substituent modifications (e.g., cyclohexylethyl vs. fluorobenzyl groups) .
Q. What experimental approaches are used to study the compound’s thermodynamic stability under physiological conditions?
- Methodology : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) over 24–72 hours, with periodic sampling analyzed via LC-MS. DSC (Differential Scanning Calorimetry) can detect phase transitions, while TGA quantifies decomposition thresholds .
Q. How can spin-labeled derivatives of this compound be utilized in mechanistic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
